molecular formula C6H9N3O B184719 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one CAS No. 3977-23-9

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B184719
CAS No.: 3977-23-9
M. Wt: 139.16 g/mol
InChI Key: APWRLAZEMYLHKZ-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known to be a metabolite of pirimicarb , suggesting that it may interact with similar targets and pathways. The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a metabolite of pirimicarb , it may be involved in similar biochemical pathways

Result of Action

As a metabolite of pirimicarb , it may have similar effects

Biochemical Analysis

Biochemical Properties

2-Amino-5,6-dimethyl-4-hydroxypyrimidine plays a significant role in biochemical reactions, particularly as a metabolite of pirimicarb, a widely used insecticide . This compound interacts with several enzymes and proteins, including those involved in the metabolism of pyrimidines. For instance, it is known to interact with enzymes such as dihydropyrimidine dehydrogenase, which is involved in the catabolism of pyrimidines . The nature of these interactions often involves the binding of 2-amino-5,6-dimethyl-4-hydroxypyrimidine to the active sites of these enzymes, influencing their activity and stability.

Cellular Effects

2-Amino-5,6-dimethyl-4-hydroxypyrimidine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in pyrimidine metabolism, leading to changes in the levels of key metabolites. Additionally, it has been shown to impact cellular signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of 2-amino-5,6-dimethyl-4-hydroxypyrimidine involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it may inhibit the activity of dihydropyrimidine dehydrogenase, resulting in altered pyrimidine catabolism. Additionally, 2-amino-5,6-dimethyl-4-hydroxypyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-5,6-dimethyl-4-hydroxypyrimidine can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that 2-amino-5,6-dimethyl-4-hydroxypyrimidine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-amino-5,6-dimethyl-4-hydroxypyrimidine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues.

Metabolic Pathways

2-Amino-5,6-dimethyl-4-hydroxypyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism . It interacts with enzymes such as dihydropyrimidine dehydrogenase and dihydropyrimidinase, influencing the catabolism of pyrimidines. These interactions can affect metabolic flux and the levels of various metabolites, including uracil and thymine.

Transport and Distribution

Within cells and tissues, 2-amino-5,6-dimethyl-4-hydroxypyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components.

Subcellular Localization

The subcellular localization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine is critical for its activity and function . This compound is often found in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism. Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications.

Properties

IUPAC Name

2-amino-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWRLAZEMYLHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192846
Record name 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3977-23-9
Record name 2-Amino-5,6-dimethyl-4(3H)-pyrimidinone
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Record name 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one
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Record name 2-amino-5,6-dimethyl-1H-pyrimidin-4-one
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Q & A

Q1: What are the structural characteristics of 2-Amino-5,6-dimethyl-4-hydroxypyrimidine?

A: 2-Amino-5,6-dimethyl-4-hydroxypyrimidine is a derivative of 4-hydroxypyrimidine, a class of molecules known to exhibit keto-enol tautomerization. [] This means the molecule can exist in two forms: a 1H-keto form and a 3H-keto form. Interestingly, while both forms can exist in solution, the solid state strongly favors the 3H-keto tautomer. []

Q2: How is 2-Amino-5,6-dimethyl-4-hydroxypyrimidine detected and quantified in biological samples?

A: Research indicates that 2-Amino-5,6-dimethyl-4-hydroxypyrimidine can be detected as a specific biomarker for exposure to certain carbamate pesticides. [] A multicomponent analytical procedure utilizing gas chromatography-mass spectrometry (GC-MS/MS) has been developed to quantify this compound along with other phenolic metabolites in human urine samples. [] This method involves enzymatic cleavage of conjugates, extraction, derivatization, and analysis using electron impact ionization and multiple reaction monitoring mode. []

Q3: Why is the ability of 2-Amino-5,6-dimethyl-4-hydroxypyrimidine to form adduct ions important?

A: Studies have shown that 2-Amino-5,6-dimethyl-4-hydroxypyrimidine readily forms adduct ions with solvents like methanol and acetonitrile during thermospray mass spectrometry. [] This characteristic is important for analytical detection and characterization. Understanding the adduct formation process can offer insights into the molecule's behavior in different solvent systems.

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